Optical Purity as a Proxy for Enantiomeric Integrity in Peptide Synthesis
(Boc-Cys-OH)2 exhibits a specific optical rotation of [α]20/D −120±3° (c = 2% in acetic acid), a value distinct from its monomeric counterpart Boc-Cys(Trt)-OH, which displays a positive rotation of +27.5° (c = 1 in ethanol) . This difference of ~147.5° provides a clear analytical marker for verifying the identity and stereochemical integrity of the dimer, a critical quality control parameter not applicable to other Boc-protected cysteine building blocks.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | [α]20/D −120±3° (c = 2% in acetic acid) |
| Comparator Or Baseline | Boc-Cys(Trt)-OH: [α]20/D +27.5° (c = 1 in ethanol) |
| Quantified Difference | Δ ≈ 147.5° |
| Conditions | Target measured in acetic acid; Comparator measured in ethanol. Both at 20°C. |
Why This Matters
The distinct optical rotation value serves as a unique identifier for quality assurance, preventing procurement of the incorrect building block which would compromise synthetic fidelity and waste costly reagents.
